(2-Amino-6-fluorophenyl)acetonitrile
Description
(2-Amino-6-fluorophenyl)acetonitrile is a nitrile-substituted aromatic compound featuring an amino group (-NH₂) and a fluorine atom (-F) at the 2- and 6-positions of the benzene ring, respectively. Its properties can be inferred through comparisons with structurally related compounds, as discussed below.
Properties
CAS No. |
135452-32-3 |
|---|---|
Molecular Formula |
C8H7FN2 |
Molecular Weight |
150.156 |
IUPAC Name |
2-(2-amino-6-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4,11H2 |
InChI Key |
PEEQRNHMQLQAGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)CC#N)N |
Synonyms |
Benzeneacetonitrile, 2-amino-6-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Substituents on the aromatic ring significantly influence reactivity, stability, and hazards. Key analogs include:
Regulatory and Environmental Considerations
- Acetonitrile is regulated under TSCA (U.S.), EINECS (EU), and KECL (Korea) .
- 1-(2-Amino-6-nitrophenyl)ethanone is compliant with GHS/CLP regulations but lacks detailed ecological data .
- This compound may require evaluation under REACH or PICCS (Philippines) due to its nitrile and aromatic functionalities.
Research Findings and Data Gaps
Optical and Dielectric Properties
Toxicological Uncertainties
- Limited data exist for amino- and nitro-substituted nitriles. For example, 1-(2-Amino-6-nitrophenyl)ethanone’s chronic toxicity remains unstudied .
- The fluorine atom in this compound may mitigate metabolic release of cyanide, but this hypothesis requires validation.
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